ALDH3A1 Inhibition: 2.1 μM IC50 Distinguishes 3-Bromocatechol from Non-Brominated Catechols
3-Bromobenzene-1,2-diol inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC50 of 2.10E+3 nM (2.1 μM) [1]. In contrast, unsubstituted catechol (the parent scaffold) lacks reported ALDH3A1 inhibitory activity under comparable assay conditions and is instead documented as an electrophilic inducer of ALDH3A1 transcription [2]. The 3-bromo modification thus converts an inducer scaffold into a direct enzymatic inhibitor, a functional inversion with direct relevance to chemosensitization strategies.
| Evidence Dimension | ALDH3A1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (human ALDH3A1, benzaldehyde oxidation assay) |
| Comparator Or Baseline | Unsubstituted catechol: No inhibitory activity reported; functions as electrophilic inducer of ALDH3A1 transcription |
| Quantified Difference | Qualitative shift from inducer to inhibitor (ΔIC50 not calculable due to lack of baseline inhibition) |
| Conditions | Spectrophotometric assay: 1 min preincubation with enzyme followed by substrate addition [1] |
Why This Matters
This functional switch from transcriptional inducer to direct enzyme inhibitor is critical for researchers studying ALDH3A1-mediated drug resistance; unsubstituted catechol cannot serve as a substitute.
- [1] BindingDB. (2014). BDBM50447072 / CHEMBL1890994. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
- [2] Academia.edu. (2001). Three different stable human breast adenocarcinoma sublines that overexpress ALDH3A1. Retrieved from https://www.academia.edu/ View Source
